2,2-Bis(4-aminophenyl)hexafluoropropane is a fluorinated organic compound with the molecular formula C15H12F6N2 and a molecular weight of 334.26 g/mol. This compound appears as a solid at room temperature and is characterized by its high thermal stability and chemical resistance, making it valuable in various industrial applications. Its structure features two aminophenyl groups attached to a hexafluoropropane bridge, contributing to its unique properties and functionality in materials science and biomedicine .
In industrial settings, the synthesis of 2,2-Bis(4-aminophenyl)hexafluoropropane is scaled up to ensure high yield and purity. This often involves dissolving starting materials in solvents like ethanol or methylene chloride and optimizing reaction conditions .
The applications of 2,2-Bis(4-aminophenyl)hexafluoropropane span several fields:
Several compounds share structural similarities with 2,2-Bis(4-aminophenyl)hexafluoropropane. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Bis(4-aminophenyl) sulfone | C12H12N2O2S | Contains a sulfone group; used in dyes and polymers. |
1,3-Bis(4-aminophenyl)hexafluoropropane | C15H12F6N2 | Isomeric form; exhibits similar properties but different reactivity. |
Hexafluorobisphenol A | C12H6F6O | Used as a precursor; lacks amino groups but features fluorination. |
The uniqueness of 2,2-Bis(4-aminophenyl)hexafluoropropane lies in its dual amino functionality combined with a highly fluorinated backbone. This combination enhances its thermal stability and chemical resistance compared to other similar compounds, making it particularly suitable for high-performance applications in various industries .
Irritant